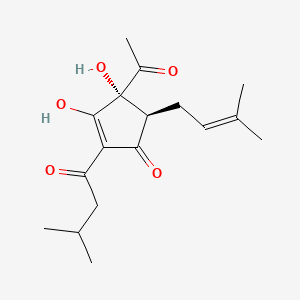
(4R,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is an organic compound known for its unique chemical structure and properties It is a derivative of humulinic acid, characterized by the presence of an acetyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one typically involves the acetylation of humulinic acid. This process can be achieved through the reaction of humulinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the fourth position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4R,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4R,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (4R,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The acetyl group plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Humulinic Acid: The parent compound, lacking the acetyl group.
4-Methylhumulinic Acid: A derivative with a methyl group instead of an acetyl group.
4-Ethylhumulinic Acid: A derivative with an ethyl group.
Uniqueness: (4R,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
18445-45-9 |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.374 |
IUPAC Name |
(4R,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C17H24O5/c1-9(2)6-7-12-15(20)14(13(19)8-10(3)4)16(21)17(12,22)11(5)18/h6,10,12,21-22H,7-8H2,1-5H3/t12-,17+/m0/s1 |
InChI Key |
YUOKUOQICQPNPP-YVEFUNNKSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















